molecular formula C12H2Br6O B008762 1,2,3,6,7,8-Hexabromodibenzofuran CAS No. 107555-94-2

1,2,3,6,7,8-Hexabromodibenzofuran

Cat. No. B008762
M. Wt: 641.6 g/mol
InChI Key: VUAFSJIMHSEWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6,7,8-Hexabromodibenzofuran (HxBDF) is a toxic environmental pollutant that belongs to the group of brominated flame retardants. It is a persistent organic pollutant that can accumulate in the environment and in the food chain, posing a potential threat to human health and the environment.

Mechanism Of Action

1,2,3,6,7,8-Hexabromodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various cellular processes. Once activated by 1,2,3,6,7,8-Hexabromodibenzofuran, the AhR translocates to the nucleus and binds to specific DNA sequences, leading to the upregulation or downregulation of target genes.

Biochemical And Physiological Effects

1,2,3,6,7,8-Hexabromodibenzofuran has been shown to affect various biochemical and physiological processes in humans and animals. It can disrupt the production and metabolism of thyroid hormones, alter the expression of genes involved in immune function and inflammation, and induce oxidative stress and DNA damage. 1,2,3,6,7,8-Hexabromodibenzofuran has also been found to accumulate in adipose tissue, where it can persist for years and potentially cause long-term health effects.

Advantages And Limitations For Lab Experiments

1,2,3,6,7,8-Hexabromodibenzofuran is a useful tool for studying the toxicological effects of brominated flame retardants. It can be used to investigate the mechanisms of action of these chemicals and to identify potential biomarkers of exposure and toxicity. However, 1,2,3,6,7,8-Hexabromodibenzofuran is highly toxic and requires careful handling and disposal. Its use in lab experiments is limited by its potential to cause harm to researchers and the environment.

Future Directions

There are several future directions for research on 1,2,3,6,7,8-Hexabromodibenzofuran and other brominated flame retardants. These include developing more efficient and environmentally friendly synthesis methods, identifying safer alternatives to these chemicals, and investigating the long-term health effects of exposure to low levels of 1,2,3,6,7,8-Hexabromodibenzofuran. Other areas of research include the development of biomarkers for exposure and toxicity, the identification of susceptible populations, and the evaluation of the effectiveness of regulatory measures aimed at reducing human and environmental exposure to these chemicals.
Conclusion:
In conclusion, 1,2,3,6,7,8-Hexabromodibenzofuran is a toxic environmental pollutant that can have adverse effects on human health and the environment. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicological effects of 1,2,3,6,7,8-Hexabromodibenzofuran and other brominated flame retardants and to develop safer alternatives to these chemicals.

Synthesis Methods

1,2,3,6,7,8-Hexabromodibenzofuran can be synthesized through the oxidative bromination of dibenzofuran using bromine and a catalyst such as iron or copper. The synthesis process involves multiple steps, including the preparation of the reaction mixture, the addition of bromine, and the separation and purification of the product.

Scientific Research Applications

1,2,3,6,7,8-Hexabromodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been found to have a wide range of adverse effects, including developmental and reproductive toxicity, neurotoxicity, immunotoxicity, and carcinogenicity. 1,2,3,6,7,8-Hexabromodibenzofuran has also been shown to disrupt thyroid hormone homeostasis, which is essential for the proper development and functioning of the brain and other organs.

properties

IUPAC Name

1,2,3,6,7,8-hexabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFSJIMHSEWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074244
Record name 1,2,3,6,7,8-Hexabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6,7,8-Hexabromodibenzofuran

CAS RN

107555-94-2
Record name Dibenzofuran, 1,2,3,6,7,8-hexabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.